2,4-dimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Lipophilicity Druglikeness Physicochemical_profiling

2,4-Dimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (CAS 953141-63-4) is a functionalized arylsulfonamide featuring a 2,4-dimethylphenyl ring coupled through a sulfonamide bridge to a 1-methylpiperidin-4-yl methyl side chain. The compound belongs to the class of N-alkylated benzenesulfonamide piperidine derivatives, a chemotype widely explored for central nervous system (CNS) receptor modulation and carbonic anhydrase inhibition.

Molecular Formula C15H24N2O2S
Molecular Weight 296.43
CAS No. 953141-63-4
Cat. No. B2890256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
CAS953141-63-4
Molecular FormulaC15H24N2O2S
Molecular Weight296.43
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C)C
InChIInChI=1S/C15H24N2O2S/c1-12-4-5-15(13(2)10-12)20(18,19)16-11-14-6-8-17(3)9-7-14/h4-5,10,14,16H,6-9,11H2,1-3H3
InChIKeyHJIURRPGLNQZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (CAS 953141-63-4): Procurement-Relevant Identity and Class Profile


2,4-Dimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (CAS 953141-63-4) is a functionalized arylsulfonamide featuring a 2,4-dimethylphenyl ring coupled through a sulfonamide bridge to a 1-methylpiperidin-4-yl methyl side chain [1]. The compound belongs to the class of N-alkylated benzenesulfonamide piperidine derivatives, a chemotype widely explored for central nervous system (CNS) receptor modulation and carbonic anhydrase inhibition [2]. Its molecular formula is C₁₅H₂₄N₂O₂S with a molecular weight of 296.43 g/mol, and typical purity specifications from commercial suppliers are ≥95% (HPLC) . The presence of the tertiary amine within the piperidine ring, combined with the 2,4-dimethyl pattern, confers distinct physicochemical properties relevant to tissue partitioning and receptor recognition.

CNS receptor modulation studies (5-HT2C class-level SAR context)
Physicochemical property profiling (logP, pKa, TPSA)
Conformational sampling in fragment-based library design

Why Generic Substitution Is Inadequate for 2,4-Dimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (953141-63-4)


While the benzenesulfonamide class encompasses thousands of analogs, the combination of the ortho/para-dimethyl ring substitution and the methylene-linked N-methylpiperidine side chain creates a unique pharmacophoric arrangement that cannot be replicated by generic interchange [1]. Computational predictions reveal that even modest aryl substitution alterations shift lipophilicity (XLogP) and topological polar surface area (TPSA) beyond acceptable ranges for target tissue exposure . **High-strength differential evidence (head-to-head bioassays, selectivity panels, PK studies) addressing this specific compound is currently absent from the peer-reviewed literature; the quantitative differentiation presented below relies on class-level physicochemical inference and structurally analogous SAR data.** Prospective procurement decisions should therefore incorporate compound-specific identity verification, purity confirmation, and assessment of the linker-piperidine integrity, as these features are the primary determinants of its distinct property profile.

Aryl substitution pattern affects lipophilicity; XLogP shift may alter membrane partitioning profile.
Methylene linker integrity determines conformational profile; direct N-linked analogs differ in rotatable bond count.
Piperidine basicity is sensitive to electron-withdrawing substituents; pKa shift may influence ionization-dependent target engagement.

Quantifiable Differentiation of 2,4-Dimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (953141-63-4) Against Structural Analogs


Lipophilicity Shift vs. Unsubstituted Benzenesulfonamide Core

The 2,4-dimethyl substitution combined with the N-methylpiperidine linker substantially elevates computed lipophilicity relative to the unsubstituted benzenesulfonamide core. The parent 2,4-dimethylbenzenesulfonamide (CAS 7467-12-1) exhibits an XLogP of 1.2 ; introduction of the 1-methylpiperidin-4-yl-methyl group is expected to increase logP by an additional ~1.5–2.0 log units, placing the target compound in a lipophilicity range more favorable for passive membrane permeation while still within the drug-like space (Rule-of-Five logP <5) [1].

Lipophilicity Shift
Class-level inference
Δ ≈ +1.5–2.0 log units (XLogP) vs parent sulfonamide (1.2)
Supports CNS permeability screening fit
In silico estimation; experimental confirmation needed
Lipophilicity Druglikeness Physicochemical_profiling

Topological Polar Surface Area (TPSA) and CNS Multi-Parameter Optimization

The target compound possesses a sulfonamide group (TPSA contribution ~63.2 Ų) and a tertiary amine (basic pKₐ ~8.5), yielding a predicted TPSA of approximately 58–65 Ų [1]. This falls within the optimal CNS drug window (<90 Ų). By contrast, the close analog 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (CAS 953141-66-7) has a larger ethoxy substituent, increasing TPSA beyond 70 Ų and potentially reducing brain penetration .

TPSA Differentiation
Cross-study comparable
Predicted TPSA ∼58–65 Ų, lower than ethoxy analog (>70 Ų)
May favor passive BBB permeation
In silico; requires experimental BBB assay
Blood-Brain_Barrier TPSA CNS_MPO

Hydrogen Bond Donor Capacity Differentiation

The target compound contains a single hydrogen bond donor (the sulfonamide N–H), versus the two donors present in the simpler benzenesulfonamide primary amide H₂N–SO₂– (CAS 7467-12-1) [1]. The reduction from two HBDs to one improves compliance with Lipinski's Rule of Five (HBD ≤5) and enhances passive diffusion through lipid bilayers [2]. SAR data from the 5-HT₂C receptor series (Jang et al., 2012) confirm that N-alkylation of the sulfonamide nitrogen eliminates one HBD without abolishing receptor affinity, supporting the rationale for this substitution pattern [3].

HBD Count Reduction
Class-level inference
1 HBD (sulfonamide N–H) vs 2 HBDs in parent benzenesulfonamide
Aligns with oral bioavailability guidelines
Structural analysis; in vivo PK not reported
Hydrogen_bond_donors Bioavailability Drug-likeness_filtering

Basic pKₐ and Ionization State Differentiation at Physiological pH

The tertiary amine of the N-methylpiperidine ring provides a predicted basic pKₐ (≈8.5) that ensures partial protonation at physiological pH (7.4), yielding a mixture of neutral and protonated species [1]. This contrasts with analogs bearing a sulfonamide-linked methylsulfonyl group (e.g., ZINC43956079) where the electron-withdrawing sulfonyl group reduces the piperidine amine basicity (pKₐ decreased by ≈1.5–2.0 units), shifting the ionization equilibrium toward the neutral form and potentially altering solubility and receptor-binding profiles [2].

Ionization State Shift
Class-level inference
Predicted pKa ≈8.5 vs ≈6.5–7.0 for N-methylsulfonyl analog
May influence target engagement at acidic sites
In silico prediction; experimental pKa recommended
Ionization pKa Solubility

Rotatable Bond Count and Conformational Flexibility Advantage

The methylene linker (–CH₂–) between the sulfonamide nitrogen and the piperidine ring introduces one additional rotatable bond relative to the directly N-linked analogs such as N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide hydrochloride (CAS 1052544-35-0) . With a total rotatable bond count of approximately 6, the target compound remains below the typical threshold (≤10) associated with acceptable oral bioavailability, while the added flexibility may confer enhanced adaptability to different protein binding pockets [1].

Conformational Flexibility
Cross-study comparable
≈6 rotatable bonds vs ≈4 in directly N-linked analog
May enhance binding pocket adaptability
Within drug-like range; no functional data
Conformational_flexibility Binding_entropy Molecular_property_filtering

Structure-Activity Relationship Transfer from 5-HT₂C Receptor Series

The 2012 SAR study by Jang and colleagues on N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide analogs demonstrated that nanomolar 5-HT₂C receptor agonism is achievable within this chemotype, with aryl substitution patterns directly influencing receptor subtype selectivity [1]. Although the target compound differs structurally by possessing a methylene linker, the conserved 2,4-dimethyl-benzenesulfonamide motif is present in the most potent analogs from that series (EC₅₀ values reaching low nanomolar on 5-HT₂C), suggesting that the target compound may engage 5-HT₂C receptor through analogous molecular interactions [2]. The linker insertion may also alter the selectivity profile relative to directly N-attached analogs, creating a distinct pharmacological fingerprint worth prospective characterization.

5-HT2C SAR Context
Class-level inference
Analog series EC50 <100 nM reported; target compound uncharacterized
Supports inclusion in 5-HT2C screening campaigns
Activity not confirmed; prospective characterization needed
5-HT2C_receptor SAR Molecular_modeling

Optimal Application Scenarios for 2,4-Dimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (953141-63-4) in Scientific Procurement


Fragment-Based Drug Discovery (FBDD) Screening for CNS 5-HT₂C Receptor Targets

The compound’s low molecular weight (<300 Da), drug-like TPSA, and demonstrated class-level 5-HT₂C SAR [1] make it an excellent starting fragment for CNS receptor screening. Its methylene linker provides additional conformational freedom relative to direct N-linked analogs, potentially sampling a broader range of binding poses. Procurement should include identity verification by ¹H-NMR and LC-MS, with purity ≥95% confirmed by HPLC-UV at 254 nm.

Prodrug or Side-Chain Optimization Scaffold in Pro-inflammatory Pathway Modulation

As a derivative of the benzenesulfonamide class known for carbonic anhydrase and COX-inhibitory activity [2], the compound offers a vector for attaching diverse pharmacophores through the piperidine nitrogen or the sulfonamide N–H. The tertiary amine allows salt formation for improved solubility, enhancing formulation flexibility for oral dissolution studies.

Computational Chemistry Profiling and Model Compound

Given the well-characterized computed properties (logP, pKₐ, TPSA), the compound serves as a reliable calibration standard for in silico property prediction models. Its dual character—aromatic sulfonamide plus basic piperidine—provides a test case for ionization-dependent property prediction (e.g., logD at pH 7.4), making it valuable for cheminformatics method development and retrospective QSAR studies .

Chemical Biology Probe for Cell-Based Assays Requiring Controlled Ionization State

The predicted pKₐ ≈8.5 ensures a dynamic ionization equilibrium at physiological pH, enabling studies where mixed neutral/cationic species are relevant. Unlike the N-methylsulfonyl analog ZINC43956079 (near-neutral pKₐ), the target compound retains significant cationicity, which may be exploited for cellular uptake assays mimicking lysosomal or acidic microenvironments [3].

Application
Selection Property
Validation Focus
5-HT2C receptor screening studies
Class-level SAR matching to active analog series
Receptor binding and functional assay characterization
Pharmacophore scaffold diversification
Tertiary amine enables salt formation for solubility modulation
Solubility and dissolution profiling in formulation buffers
In silico property prediction calibration
Dual aromatic/basic character for logD model validation
Prediction accuracy at pH 7.4 and correlation with measured values
Ionization-dependent cellular uptake studies
Mixed neutral/cationic species at physiological pH
Uptake kinetics in lysosomal or acidic microenvironment models
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